Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

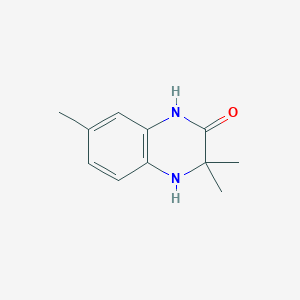

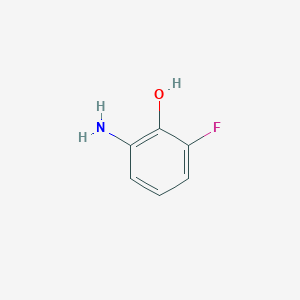

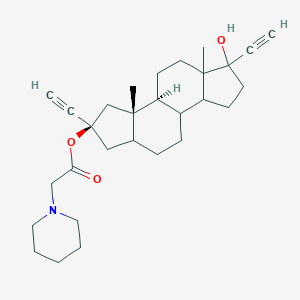

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-, is a chemical compound that is used in a variety of scientific and medical applications. It is a white crystalline solid with a molecular weight of 231.63 g/mol and a melting point of 157-158°C. Acetamide is a derivative of chloroacetamide, and is mainly used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other chemicals.

Scientific Research Applications

Occurrence and Transport in Environmental Systems

The study of acetamide derivatives in the environment, particularly in streams of the Mississippi River Basin, reveals significant insights into their occurrence, transport, and potential environmental impact. Acetochlor, a related herbicide, was found in the majority of samples collected from the Mississippi River Basin, indicating widespread usage and the ability of these compounds to persist and travel in aquatic environments. This research underlines the importance of monitoring and managing the environmental presence of such herbicides to ensure water quality and ecological health (Clark & Goolsby, 1999).

Herbicide Efficacy and Application

Herbicide formulations containing acetamide derivatives are crucial for agricultural productivity, especially in controlling weed growth in crops such as sorghum. Research conducted on no-till sorghum demonstrated the efficacy of herbicides, including acetochlor, for summer annual weed control, highlighting the role of such chemicals in sustainable agricultural practices (Wicks & Grabouski, 1986).

Microbial Interaction and Degradation

Investigations into the microbial adsorption of cyanazine and metolachlor, compounds structurally related to the specified acetamide, provide valuable information on the biological processes affecting the fate of these herbicides in the environment. The study highlights the role of bacterial biomass in adsorbing pesticides, suggesting that microbial communities significantly influence the persistence and bioavailability of these chemicals in soil and water systems (Liu et al., 1998).

Synthesis and Antiviral Activity

Research into the synthesis of acetamide derivatives for antiviral applications represents a promising area of pharmaceutical chemistry. The synthesis of specific acetamide derivatives demonstrated potential antiviral activity against influenza A virus H1N1, showcasing the versatility of acetamide compounds in contributing to the development of new antiviral drugs (Demchenko et al., 2020).

properties

IUPAC Name |

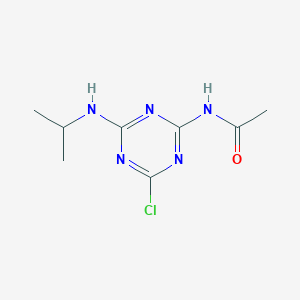

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOTEDYNQVLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232301 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

CAS RN |

83364-15-2 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)